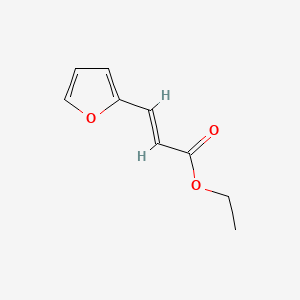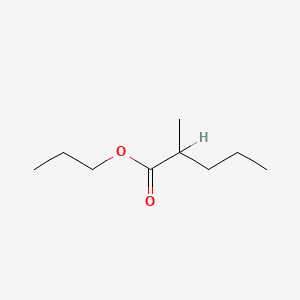
Propyl 2-methylvalerate
Vue d'ensemble
Description
Propyl 2-methylvalerate, also known as Propyl 2-methylpentanoate, is a chemical compound with the formula C9H18O2 . It has a molecular weight of 158.2380 .
Molecular Structure Analysis
The molecular structure of Propyl 2-methylvalerate consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C9H18O2/c1-4-6-8(3)9(10)11-7-5-2/h8H,4-7H2,1-3H3 .Applications De Recherche Scientifique
Polyhydroxyalkanoate Copolymers
Propyl 2-methylvalerate is related to the production of polyhydroxyalkanoate (PHA) copolymers. These copolymers, including 3-hydroxy-2-methylvalerate (3HMV) units, are generated using glycogen accumulating organisms. These PHAs show promise for practical applications due to their favorable properties, such as varied melting temperatures and lowered crystallinity, making them suitable for various industrial applications (Dai et al., 2008).
Photoionization Studies
The photoionization of alkyl radicals, including 2-propyl radicals, which are related to propyl 2-methylvalerate, has been studied. This research is crucial for understanding the ionization energies and conformation changes upon ionization, which are essential for chemical analysis and material science applications (Holzmeier et al., 2017).
Anaerobic Metabolism in Biological Systems
Propyl 2-methylvalerate is linked to the study of the anaerobic metabolism of propionate by polyphosphate-accumulating organisms in biological phosphorus removal systems. This research is vital for environmental engineering and wastewater treatment, as it explores the metabolic pathways and energy requirements of organisms used in these processes (Oehmen et al., 2005).
Chemoenzymatic Synthesis in Pharmaceutical Chemistry
A novel chemoenzymatic synthesis method using lipase-catalyzed transesterification in ionic liquid has been explored to produce propyl caffeate, a compound with high antioxidant capacity. This method shows potential in pharmaceutical chemistry for producing high-yield antioxidant compounds (Pang et al., 2013).
Aroma Intensity Studies in Food Science
Electrolyte Studies for Energy Storage
Propyl 2-methylvalerate is associated with research on electrolytes for lithium-ion batteries. The use of Methyl propyl carbonate (MPC), a single solvent, has been explored to enhance the cyclingperformance of the LiMn2O4 cathode, crucial for improving the efficiency and durability of lithium-ion batteries (Wang et al., 2006).
Oxidation Kinetics in Chemical Engineering
The oxidation of n-propylbenzene, a compound structurally related to propyl 2-methylvalerate, has been studied extensively. This research is significant in chemical engineering for understanding the kinetics and reaction pathways involved in hydrocarbon oxidation processes, which is essential for developing more efficient industrial processes and combustion systems (Dagaut et al., 2002).
Isovaleric Acid Production in Dairy Science
In dairy science, the production of isovaleric acid, related to propyl 2-methylvalerate, by Propionibacterium freudenreichii in Swiss cheese has been investigated. This research aids in understanding flavor compound production in cheese, which is crucial for improving cheese quality and developing new dairy products (Thierry et al., 2004).
Propriétés
IUPAC Name |
propyl 2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-8(3)9(10)11-7-5-2/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYNZTLCODJWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280649 | |
| Record name | Propyl 2-methylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-methylvalerate | |
CAS RN |
6639-14-1 | |
| Record name | NSC17877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propyl 2-methylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



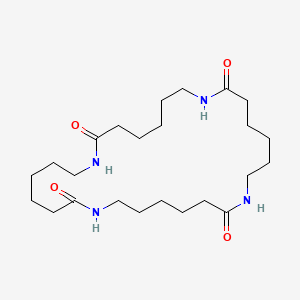
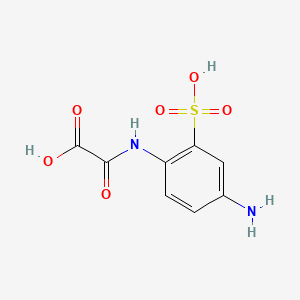

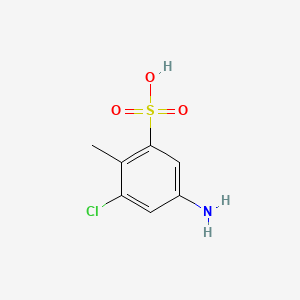

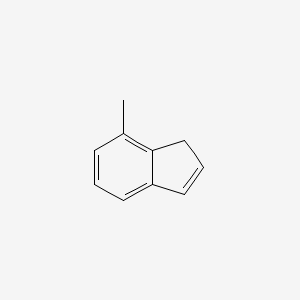

![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)

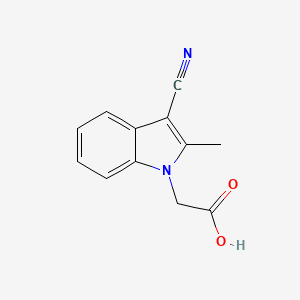

![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)
![3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1605136.png)
